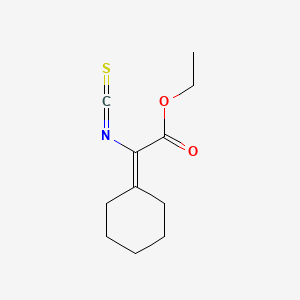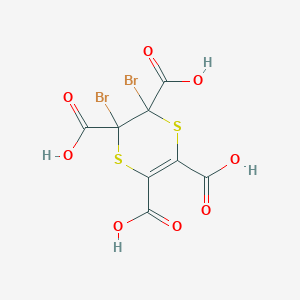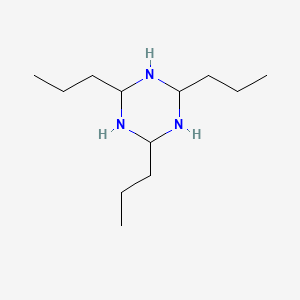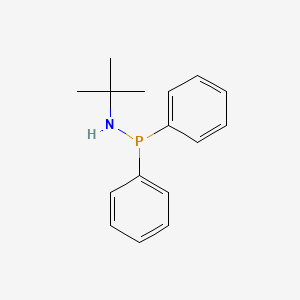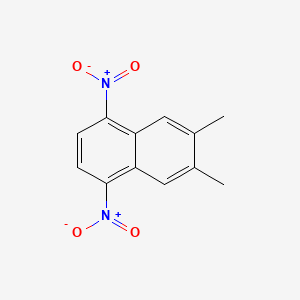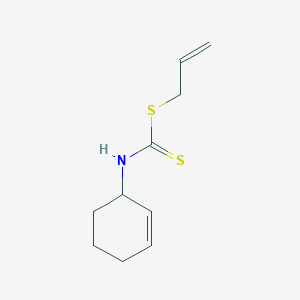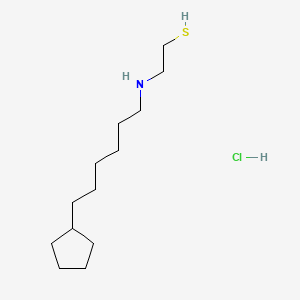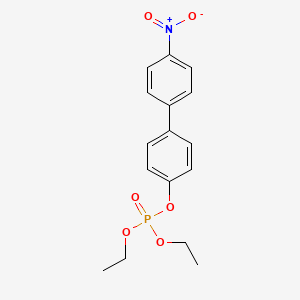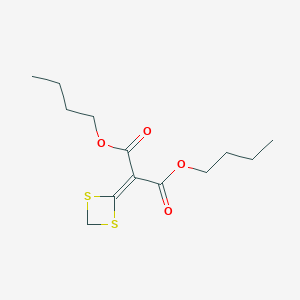![molecular formula C9H10O4S B14666107 4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid CAS No. 46331-29-7](/img/structure/B14666107.png)
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid is an organic compound characterized by the presence of a benzene ring substituted with a prop-2-en-1-yloxy group and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid typically involves the reaction of 4-hydroxybenzenesulfonic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 55-60°C under autogenously generated pressure . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sulfur trioxide and chlorosulfonic acid are employed for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate esters, and substituted benzene compounds.
Aplicaciones Científicas De Investigación
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function . The prop-2-en-1-yloxy group provides additional sites for chemical modification, allowing for the fine-tuning of the compound’s properties.
Comparación Con Compuestos Similares
Similar Compounds
4-[(Prop-2-yn-1-yloxy)benzoyl]benzoic acid: Similar in structure but contains a benzoyl group instead of a sulfonic acid group.
1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]: Contains two benzene rings linked by a sulfonyl group.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of a sulfonic acid group.
Uniqueness
4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid is unique due to its combination of a sulfonic acid group and a prop-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
46331-29-7 |
|---|---|
Fórmula molecular |
C9H10O4S |
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
4-prop-2-enoxybenzenesulfonic acid |
InChI |
InChI=1S/C9H10O4S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h2-6H,1,7H2,(H,10,11,12) |
Clave InChI |
JOXWZEYQUIILOL-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
